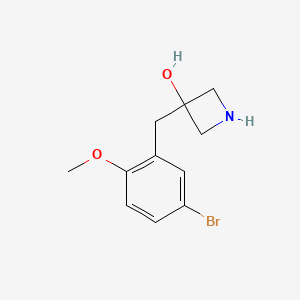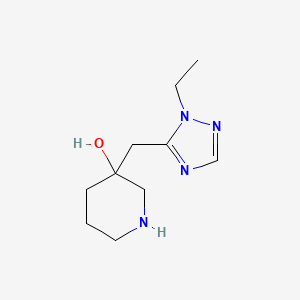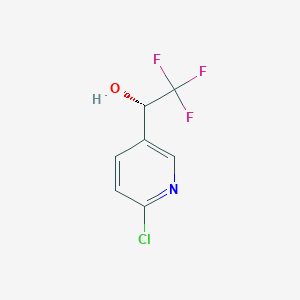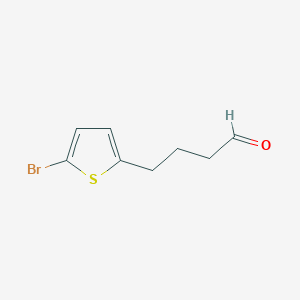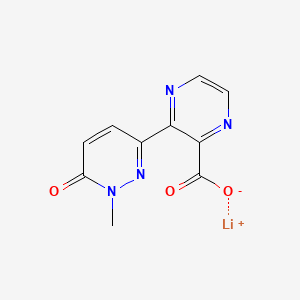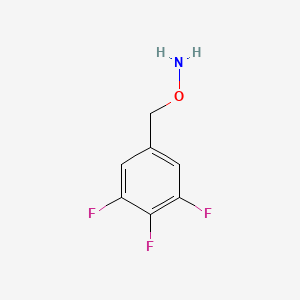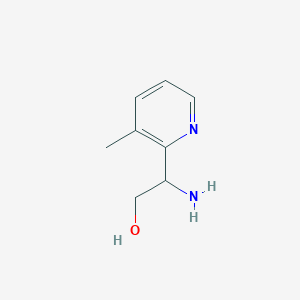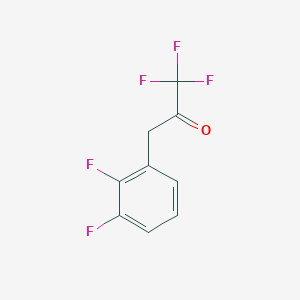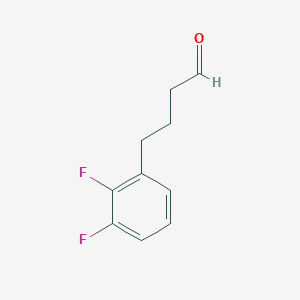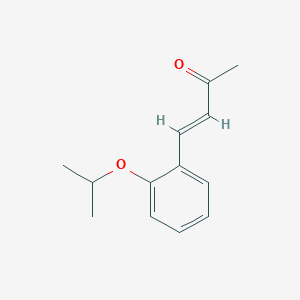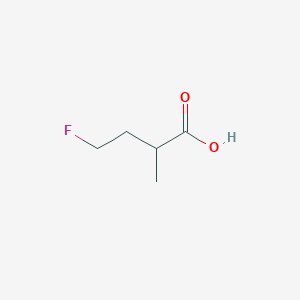
4-Fluoro-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methylbutanoic acid is an organic compound with the molecular formula C5H9FO2 It is a derivative of butanoic acid, where a fluorine atom is substituted at the fourth position and a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-methylbutanoic acid using electrophilic fluorinating agents such as Selectfluor. The reaction typically occurs under mild conditions, ensuring the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of 4-fluoro-2-methylbutanone or 4-fluoro-2-methylbutanal.
Reduction: Formation of 4-fluoro-2-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-fluoro-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparación Con Compuestos Similares
- 2-Fluoro-2-methylbutanoic acid
- 4-Fluoro-2-methylbenzoic acid
- 2-Methylbutanoic acid
Comparison: 4-Fluoro-2-methylbutanoic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and physical properties compared to its non-fluorinated or differently substituted analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C5H9FO2 |
|---|---|
Peso molecular |
120.12 g/mol |
Nombre IUPAC |
4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H9FO2/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
Clave InChI |
WWRVSYXQBRFEBU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
